Tetraheptylammonium bromide

Catalog No.
S704027
CAS No.
4368-51-8
M.F
C28H60BrN
M. Wt
490.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraheptylammonium bromide

CAS Number

4368-51-8

Product Name

Tetraheptylammonium bromide

IUPAC Name

tetraheptylazanium;bromide

Molecular Formula

C28H60BrN

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

YQIVQBMEBZGFBY-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

Synonyms

N,N,N-Triheptyl-1-heptanaminium Bromide;Tetraheptylammonium Bromide; Tetraheptylammonium Bromide;Tetra(n-heptyl)ammonium Bromide

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

As an Alkylation Reagent

THPAB can function as an alkylating agent in the synthesis of benzothiazoles. These heterocyclic compounds possess various applications, including as vulcanization accelerators in rubber, corrosion inhibitors, and dyes. A study published in the journal Synthetic Communications details the use of THPAB for the synthesis of benzothiazoles from iodoanilines and sulfur [].

As a Solvent

THPAB serves as a suitable solvent in palladium-catalyzed Suzuki and Stille coupling reactions. These reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. A research article published in the journal Tetrahedron Letters demonstrates the effectiveness of THPAB as a solvent in the Suzuki-Miyaura coupling reactions of various aryl halides [].

Origin and Significance:

THAB is a synthetic compound not found naturally. Its significance lies in its ability to act as a phase transfer catalyst (PTC) in organic synthesis reactions []. PTCs facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows reactions involving charged species or polar reagents to proceed more efficiently [].


Molecular Structure Analysis

THAB has a central nitrogen atom bonded to four heptyl groups (CH3(CH2)6-) and a bromide ion (Br-). The four heptyl groups give the molecule a bulky, hydrophobic character, while the bromide ion provides a positively charged center. This combination of features allows THAB to interact with both polar and nonpolar reaction environments [, ].

Key Features:

  • Quaternary ammonium center with a positive charge
  • Four long, hydrophobic heptyl groups
  • A small, negatively charged bromide ion

Notable Aspects:

  • The asymmetry of the molecule creates a polarizable cation, enhancing its interaction with reaction components [].
  • The long alkyl chains contribute to the lipophilic nature of the molecule, aiding its solubility in organic solvents [].

Chemical Reactions Analysis

Synthesis:

THAB can be synthesized by reacting a tertiary amine (e.g., triheptylamine) with a bromoalkylation agent (e.g., bromoethane).

(CH3(CH2)6)3N + BrCH2CH3 → [CH3(CH2)6]4NBr + CH3CH2OH

Decomposition:

At high temperatures, THAB can decompose to release heptene and other volatile organic compounds along with hydrobromic acid (HBr).

Relevant Reactions (as a PTC):

THAB is not directly involved in the main reaction pathway but facilitates the transfer of ionic species between phases. For example, in a nucleophilic substitution reaction between an organic halide (RX) in an organic solvent and a hydroxide ion (OH-) in water, THAB can form an ion pair with the hydroxide ion, making it more soluble in the organic phase and allowing it to react with the organic halide [].


Physical And Chemical Properties Analysis

  • Molecular Formula: [CH3(CH2)6]4NBr
  • Molecular Weight: 490.69 g/mol []
  • Melting Point: 88-92 °C []
  • Solubility: Soluble in methanol, ethanol, and other polar organic solvents. Insoluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Mechanism of Action (not applicable)

THAB does not have a biological function and does not interact with biomolecules in a specific way. Its mechanism of action lies in its ability to form ion pairs with charged species, altering their solubility and promoting their movement between phases.

Data:

  • Signal Word: Warning [].
  • Hazard Statements: Causes skin irritation and serious eye irritation [].

Additional Safety Information:

  • THAB is not flammable but may decompose upon heating, releasing hazardous fumes.
  • Spills should be cleaned up promptly using appropriate absorbent materials [].
  • Refer to the safety data sheet (SDS) for THAB before handling it in the laboratory.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4368-51-8

General Manufacturing Information

1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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